(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine
Description
“(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine” is a structurally complex organic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 5, a morpholine ring fused at position 4, and a methanamine group attached to the morpholine moiety. The chlorine substituent at position 5 enhances electron-withdrawing effects, which may influence the compound’s reactivity and binding affinity in biological systems . The morpholine ring introduces conformational flexibility and a tertiary amine, which could improve solubility and pharmacokinetic properties. This compound is often synthesized as a hydrochloride salt to enhance stability and crystallinity .
Properties
IUPAC Name |
[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16/h1-2,5,9H,3-4,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNXQWYCGICPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine typically involves the reaction of 5-chlorobenzo[d]oxazole with morpholine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzo[d]oxazole moiety, potentially converting it to a benzo[d]oxazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated position on the benzo[d]oxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: N-oxides of the morpholine ring.
Reduction: Benzo[d]oxazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2.1. Orexin Receptor Antagonism
One of the primary applications of (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine is as an orexin receptor antagonist, particularly in the context of sleep disorders. The compound has been associated with the development of suvorexant, a medication approved for the treatment of insomnia. Suvorexant works by blocking orexin receptors, which are involved in regulating wakefulness .
2.2. Cognitive Enhancement
Recent studies have indicated that derivatives of this compound may enhance cognitive functions by inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can improve memory and learning capabilities, making it a candidate for treating cognitive disorders such as Alzheimer's disease .
3.1. Inhibitory Activity on Acetylcholinesterase
Research has demonstrated that this compound and its derivatives exhibit significant AChE inhibitory activity. In vitro studies have shown that certain derivatives can inhibit AChE by up to 75%, which correlates with improved cognitive performance in animal models .
3.2. Analgesic and Anti-inflammatory Properties
Additionally, compounds related to this compound have been evaluated for analgesic and anti-inflammatory effects. Research indicates that these compounds could serve as potential treatments for pain management without causing significant gastric lesions, which is a common side effect associated with traditional analgesics .
4.1. Synthesis of Derivatives
The synthesis of this compound involves several steps, including the coupling of morpholine derivatives with chlorobenzo[d]oxazole intermediates. Various synthetic routes have been explored to optimize yield and purity .
4.2. Case Study: Suvorexant Development
The development of suvorexant from this compound highlights its therapeutic potential in sleep disorders. Clinical trials have shown that suvorexant effectively reduces sleep onset latency and improves overall sleep quality in patients suffering from insomnia .
Tables
| Application Area | Description |
|---|---|
| Orexin Receptor Antagonism | Used in developing suvorexant for treating insomnia |
| Cognitive Enhancement | AChE inhibitors can improve memory and learning capabilities |
| Analgesic Properties | Potential treatment for pain management with fewer side effects compared to traditional analgesics |
Mechanism of Action
The mechanism of action of (4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural homology with several derivatives, differing in substituents, heterocyclic systems, or backbone modifications. Key analogs include:
Functional Implications
Biological Activity
(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine, commonly referred to as compound 1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H16ClN3O
- Molecular Weight : 255.73 g/mol
- CAS Number : 1609407-48-8
The compound features a morpholine ring substituted with a chlorinated benzoxazole moiety, which is significant for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives containing the benzoxazole structure have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF7 (Breast) | 5.0 | Induces apoptosis via mitochondrial pathway |
| Compound 1 | HCT116 (Colon) | 7.5 | Inhibits cell cycle progression at G2/M phase |
| Compound 1 | A549 (Lung) | 6.0 | Disrupts microtubule formation |
These results suggest that the compound may interfere with cellular processes critical for cancer cell proliferation.
The mechanism by which this compound exerts its effects appears to involve:
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, contributing to cancer cell death .
Study on Antiproliferative Effects
A study conducted on various derivatives of benzoxazole demonstrated that modifications in the substituents significantly influenced their antiproliferative activity. In particular, the presence of a chlorine atom at the 5-position enhanced the potency against multiple cancer types .
In Vivo Studies
In vivo studies using chick chorioallantoic membrane (CAM) assays have shown that compounds similar to this compound can effectively inhibit angiogenesis and tumor growth without significant toxicity to embryonic tissues . This suggests potential for further development as an anticancer therapeutic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
